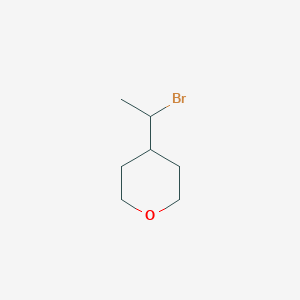

4-(1-Bromoethyl)oxane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(1-bromoethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-6(8)7-2-4-9-5-3-7/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRQHIKCGHXQRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506954-36-4 | |

| Record name | 4-(1-bromoethyl)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 1 Bromoethyl Oxane and Analogues

Strategies for Oxane Ring System Construction

The formation of the tetrahydropyran (B127337) (oxane) ring is a fundamental step in the synthesis of numerous natural products and biologically active molecules. Various robust methods have been developed for this purpose, ranging from cyclization reactions to metathesis.

Intramolecular cyclization is a common and effective strategy for constructing the THP skeleton. These methods typically involve forming a carbon-oxygen bond from a linear precursor that already contains the requisite atoms.

One prominent approach is the intramolecular epoxide ring opening (IERO) of 4,5-epoxy-alcohols. In this reaction, the hydroxyl group attacks one of the epoxide carbons, leading to the formation of either a five-membered tetrahydrofuran (B95107) (THF) or a six-membered tetrahydropyran (THP). The regioselectivity of the ring-opening is crucial and can be influenced by reaction conditions and the substitution pattern of the epoxy alcohol.

Another established method is radical cyclization. This process involves the generation of a radical on a linear precursor, which then attacks an internal double bond to form the cyclic ether. Additionally, intramolecular oxa-Michael reactions provide a pathway to substituted THPs and are a popular method for their synthesis.

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated cyclic systems, including cyclic ethers. This reaction utilizes metal catalysts, most notably ruthenium-based complexes like Grubbs' catalysts, to facilitate the intramolecular coupling of two terminal alkene functionalities within a single molecule.

The process involves the formation of a metallacyclobutane intermediate, which then undergoes cycloreversion to yield the desired cycloalkene and a volatile byproduct, typically ethylene (B1197577). The removal of ethylene from the reaction mixture provides a strong thermodynamic driving force, shifting the equilibrium toward the cyclic product. RCM is highly valued for its functional group tolerance and its ability to form a wide range of ring sizes, from common 5- to 7-membered rings to large macrocycles. The efficiency of RCM can be influenced by the choice of catalyst and the structure of the diene precursor.

Table 1: Comparison of Common RCM Catalysts

| Catalyst | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First | High reactivity, particularly for less-hindered olefins. |

| Hoveyda-Grubbs Catalysts | Second | Increased stability and activity; often recoverable. |

| Schrock's Catalyst | N/A (Molybdenum-based) | Very high activity, suitable for sterically hindered substrates. |

Controlling the stereochemistry of substituents on the oxane ring is critical for synthesizing specific isomers of complex molecules. Several stereoselective methods have been developed to achieve this.

The Prins cyclization, which involves the electrophilic addition of an aldehyde or ketone to an alkene followed by nucleophilic capture, is a classic method for THP synthesis. Silyl-Prins cyclizations, where an oxocarbenium ion is trapped by an allylsilane, have been extensively researched to produce various stereoisomers of substituted tetrahydropyrans.

Asymmetric "clip-cycle" reactions have also been developed, involving an initial olefin metathesis to "clip" fragments together, followed by an intramolecular oxa-Michael cyclization catalyzed by a chiral acid to form the THP ring with high enantioselectivity. Furthermore, stereoselective synthesis can be achieved by starting with chiral precursors, such as enantiomerically enriched 1,3-diols, which can be converted to oxetanes and other cyclic ethers with controlled stereochemistry. Kinetic resolution of racemic intermediates, such as 4,5-epoxy alcohols, using chiral catalysts can also provide access to enantiomerically pure THP products.

Introduction of the 1-Bromoethyl Moiety

Once the substituted oxane ring is formed, the next key step is the introduction of the 1-bromoethyl side chain. This is typically accomplished by converting a precursor functional group, most commonly a hydroxyl group, into the desired alkyl bromide.

The direct conversion of an alcohol, such as 1-(oxan-4-yl)ethan-1-ol, to the corresponding alkyl bromide is a fundamental transformation in organic synthesis. Several reagents are commonly employed for this purpose.

Phosphorus tribromide (PBr₃) is a widely used reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the reacting carbon center.

The Appel reaction offers another mild method for this conversion, using a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction also proceeds with inversion of configuration via an Sₙ2 pathway. A key advantage of modern variations of this method is the generation of water-soluble byproducts, which simplifies purification. Other reagents include thionyl bromide (SOBr₂) and mixtures of sodium or potassium bromide with concentrated sulfuric acid.

Table 2: Common Reagents for Alcohol Bromination

| Reagent | Typical Conditions | Stereochemistry | Byproducts |

|---|---|---|---|

| PBr₃ | Neat or in ether/pyridine | Inversion (Sₙ2) | Phosphorous acid |

| PPh₃ / CBr₄ (Appel) | CH₂Cl₂ or CH₃CN | Inversion (Sₙ2) | Triphenylphosphine oxide, bromoform |

| SOBr₂ | Neat or in ether | Inversion (Sₙi with retention possible) | SO₂, HBr |

| HBr (from NaBr/H₂SO₄) | H₂SO₄, heat | Sₙ1 or Sₙ2 depending on substrate | NaHSO₄, H₂O |

In some cases, a formal cross-electrophile coupling can be achieved through the in-situ bromination of an alcohol followed by a nickel-mediated coupling reaction with an aryl electrophile.

Halogen exchange provides an alternative route to alkyl bromides, typically starting from more readily available alkyl chlorides or by converting other halides. The Finkelstein reaction, while classically used for synthesizing alkyl iodides from chlorides or bromides using sodium iodide in acetone, illustrates the principle of driving the reaction by precipitating the resulting salt.

For the synthesis of alkyl bromides, an analogous process can be employed where an alkyl chloride reacts with a metal bromide salt (MBr). The success of this equilibrium-based reaction often depends on factors like the relative solubility of the halide salts or the removal of one product as it is formed. These reactions can be catalyzed by Lewis acids or phase-transfer catalysts like quaternary onium salts. While nucleophilic substitution on aryl or vinyl halides is difficult, metal catalysts can facilitate these types of halogen exchanges.

Hydrohalogenation of Unsaturated Precursors

A primary method for the synthesis of 4-(1-bromoethyl)oxane involves the electrophilic addition of a hydrogen halide, specifically hydrogen bromide (HBr), across the double bond of an unsaturated precursor, typically 4-vinyloxane. This reaction, known as hydrohalogenation, is a fundamental transformation in organic synthesis for converting alkenes into haloalkanes. wikipedia.org

The reaction proceeds via a two-step mechanism. Initially, the electron-rich pi bond of the alkene attacks the hydrogen atom of HBr. This step forms a carbocation intermediate at the more substituted carbon of the former double bond and a bromide anion. In the second step, the bromide anion acts as a nucleophile, attacking the positively charged carbocation to form the final bromoalkane product. openochem.org

For the synthesis of this compound from 4-vinyloxane, the reaction is as follows:

Reaction Scheme: Hydrobromination of 4-Vinyloxane

The precursor, 4-vinyloxane, can be synthesized through various multi-step sequences common in heterocyclic chemistry, often starting from commercially available materials. vapourtec.com

Regioselective and Stereoselective Introduction of the Branched Bromoethyl Side Chain

The precise placement and three-dimensional orientation of the bromoethyl group are critical, making regioselectivity and stereoselectivity key considerations in the synthesis.

Regioselectivity: The addition of HBr to an unsymmetrical alkene like 4-vinyloxane is governed by Markovnikov's rule. This rule predicts that the hydrogen atom will add to the carbon of the double bond that has the greater number of hydrogen atoms, while the halogen will add to the carbon with fewer hydrogen atoms. miracosta.edulibretexts.org This preference is due to the formation of the more stable carbocation intermediate. In the case of 4-vinyloxane, the protonation of the terminal vinyl carbon (CH₂) leads to a secondary carbocation on the adjacent carbon, which is stabilized by the alkyl structure of the oxane ring. The alternative, a primary carbocation on the terminal carbon, is significantly less stable and thus not favorably formed. wikipedia.orgopenochem.org Consequently, the hydrobromination of 4-vinyloxane is highly regioselective, yielding this compound as the major product. chemistrysteps.com

Markovnikov Product: this compound

Anti-Markovnikov Product: 4-(2-Bromoethyl)oxane (not significantly formed under standard conditions)

To achieve the anti-Markovnikov product, the reaction mechanism must be altered, typically by inducing a free-radical addition. This is most effectively accomplished by adding HBr in the presence of peroxides (e.g., AIBN or benzoyl peroxide). wikipedia.org However, for the synthesis of the target compound, this compound, standard electrophilic addition conditions are employed.

Stereoselectivity: The hydrohalogenation of alkenes that leads to a new stereocenter, as in the formation of this compound, often results in a mixture of stereoisomers. The reaction proceeds through a planar sp²-hybridized carbocation intermediate. The subsequent nucleophilic attack by the bromide ion can occur from either face of the plane with nearly equal probability. openochem.org This typically results in a racemic mixture of (R)- and (S)-enantiomers at the newly formed chiral center on the side chain. Achieving high stereoselectivity would necessitate more advanced synthetic methods, such as using a chiral catalyst or a substrate with existing stereocenters that can direct the approach of the incoming nucleophile, a process known as substrate-controlled diastereoselection. uva.essemanticscholar.org

Integrated Synthetic Routes Towards this compound

The creation of complex molecules like this compound is often accomplished through carefully planned multi-step reaction pathways. msu.edu These routes are designed to build the molecule efficiently from simpler starting materials.

A multi-step synthesis involves a linear sequence of reactions where the product of one step becomes the starting material for the next. vapourtec.com A hypothetical linear synthesis of this compound might start from a simple precursor and sequentially introduce the required functional groups to build the final molecule.

To maximize the yield and purity of this compound, the conditions for the hydrohalogenation reaction must be optimized. Key parameters that influence the outcome include solvent, temperature, and reaction time. The goal is to find a balance that promotes the desired reaction while minimizing side reactions, such as polymerization of the alkene or rearrangements. researchgate.net

The effect of different solvents and temperatures on the yield of the hydrobromination of an unsaturated precursor can be systematically investigated. Below is an illustrative data table showing how reaction conditions might be varied to optimize the yield.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | 0 | 2 | 75 |

| 2 | Diethyl Ether | 0 | 2 | 68 |

| 3 | Acetic Acid | 25 (Room Temp) | 1 | 85 |

| 4 | Acetic Acid | 0 | 2 | 88 |

| 5 | None (Neat) | -10 | 1 | 65 |

| 6 | Acetic Acid | 50 | 1 | 72 (with side products) |

As suggested by the hypothetical data, polar protic solvents like acetic acid can facilitate the reaction by stabilizing the carbocation intermediate, and lower temperatures often improve selectivity and reduce the formation of unwanted byproducts.

Reaction Mechanisms Involving the 4 1 Bromoethyl Oxane Moiety

Nucleophilic Substitution Reactions at the Brominated Center

Nucleophilic substitution reactions are fundamental to the chemistry of 4-(1-bromoethyl)oxane, where the bromine atom, a good leaving group, is replaced by a nucleophile. masterorganicchemistry.comlibretexts.org These reactions can proceed through different mechanistic pathways, primarily the S(_N)1 and S(_N)2 mechanisms. masterorganicchemistry.comreddit.com

The competition between S(_N)1 and S(_N)2 pathways is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the solvent, and the leaving group. libretexts.orglibretexts.org

S(_N)2 Mechanism : This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.comlibretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. reddit.com For this compound, the secondary nature of the carbon bearing the bromine makes it susceptible to S(_N)2 attack, especially with strong, unhindered nucleophiles in polar aprotic solvents. libretexts.orglibretexts.org The backside attack characteristic of S(_N)2 reactions leads to an inversion of stereochemistry at the reaction center. youtube.com

S(_N)1 Mechanism : This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org The carbocation is then rapidly attacked by a nucleophile. masterorganicchemistry.com The rate of an S(_N)1 reaction depends only on the concentration of the substrate. masterorganicchemistry.com This pathway is favored for this compound under conditions that stabilize the resulting secondary carbocation, such as in the presence of a weak nucleophile and a polar protic solvent. libretexts.orglibretexts.org The planar nature of the carbocation intermediate allows for nucleophilic attack from either face, typically leading to a racemic mixture of products if the starting material is chiral. masterorganicchemistry.com

Table 3.1: Comparison of SN1 and SN2 Reaction Mechanisms for this compound

| Feature | SN1 | SN2 |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, carbocation intermediate | One step, concerted |

| Substrate | Favored by substrates that form stable carbocations (tertiary > secondary) | Favored by less sterically hindered substrates (methyl > primary > secondary) |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., OH⁻, CN⁻) |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

The oxane ring can influence the reactivity of the bromoethyl side chain through both steric and electronic effects.

Steric Hindrance : The oxane ring, particularly in its stable chair conformation, can present steric hindrance to the approaching nucleophile in an S(_N)2 reaction. The accessibility of the electrophilic carbon is dependent on the conformation of the oxane ring and the orientation (axial or equatorial) of the 1-bromoethyl substituent. This steric bulk can slow down the rate of S(_N)2 reactions compared to a similar acyclic secondary alkyl bromide.

Electronic Effects : The oxygen atom in the oxane ring is electron-withdrawing through induction, which can slightly increase the electrophilicity of the carbon atom attached to the bromine. However, the oxygen lone pairs can also potentially stabilize an adjacent carbocation intermediate through resonance, which could favor an S(_N)1 pathway. The ring strain in the four-membered oxetane (B1205548) ring is about 106 kJ/mol, which is slightly less than that of an oxirane but more than tetrahydrofuran (B95107) (THF). researchgate.net This ring strain can influence the reactivity of substituents. researchgate.net

In the context of an S(_N)1 reaction, the initial formation of a secondary carbocation at the C1 position of the ethyl group is a key step. The stability of this carbocation is crucial for the reaction to proceed. masterorganicchemistry.comlibretexts.org Alkyl groups stabilize adjacent carbocations through inductive effects and hyperconjugation. libretexts.orgru.nl

A significant feature of carbocation chemistry is the potential for rearrangements to form a more stable carbocation. libretexts.orgkhanacademy.org In the case of the this compound carbocation, the following rearrangements are plausible:

Hydride Shift : A hydrogen atom from an adjacent carbon can migrate with its pair of electrons to the carbocationic center. libretexts.orgmasterorganicchemistry.com For the secondary carbocation formed from this compound, a 1,2-hydride shift from the adjacent methyl group would lead to a primary carbocation, which is less stable, and therefore this shift is unlikely. oregonstate.edu A hydride shift from the C4 position of the oxane ring would also result in a secondary carbocation of similar stability.

Alkyl Shift : An alkyl group can also migrate. In this specific structure, a methyl shift is not possible.

Ring Expansion/Contraction : While less common, rearrangements involving the oxane ring itself could theoretically occur, especially under strongly acidic conditions that might promote ring opening. However, simple S(_N)1 conditions are unlikely to induce such rearrangements.

The propensity for rearrangement is dependent on the stability gain. Since a 1,2-hydride shift does not lead to a more stable carbocation (e.g., a tertiary or resonance-stabilized carbocation), significant rearrangement of the initial secondary carbocation is not highly probable under typical S(_N)1 conditions. masterorganicchemistry.comyoutube.com

Elimination Reactions of the Bromoethyl Group

In the presence of a base, this compound can undergo elimination reactions to form an alkene. masterorganicchemistry.com These reactions often compete with nucleophilic substitution. masterorganicchemistry.com The two primary mechanisms for elimination are E1 and E2. youtube.com

E2 Mechanism : This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously to form a double bond. khanacademy.org The rate is dependent on both the substrate and the base. youtube.com Strong, bulky bases favor the E2 pathway. ksu.edu.sa

E1 Mechanism : This mechanism proceeds through the same carbocation intermediate as the S(_N)1 reaction. masterorganicchemistry.com After the carbocation is formed, a weak base removes an adjacent proton to form the double bond. masterorganicchemistry.com The rate is dependent only on the substrate concentration. masterorganicchemistry.com

Regioselectivity : Elimination from this compound can potentially form two different alkenes if there are two different adjacent carbons with protons. In this case, proton removal can occur from the methyl group or the C4 position of the oxane ring, leading to two possible regioisomers. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is typically the major product when using a small, strong base. masterorganicchemistry.comcureffi.org Conversely, the use of a bulky base, such as potassium tert-butoxide, favors the formation of the less substituted alkene (Hofmann product) due to steric hindrance. cureffi.org

Stereoselectivity : If the elimination reaction can lead to the formation of geometric isomers (E/Z or cis/trans), one isomer is often favored. E2 reactions often exhibit high stereoselectivity, favoring the formation of the more stable trans (E) isomer where the larger substituents are on opposite sides of the double bond. masterorganicchemistry.comyoutube.com This preference is due to the lower energy of the transition state leading to the trans isomer. youtube.com E1 reactions are also generally stereoselective and favor the formation of the more stable alkene. youtube.com

Table 3.2: Potential Products of Elimination Reactions of this compound

| Base | Major Product (Regioselectivity) | Stereochemistry |

| Small, strong base (e.g., NaOEt) | More substituted alkene (Zaitsev product) | Predominantly E (trans) isomer |

| Bulky, strong base (e.g., KOtBu) | Less substituted alkene (Hofmann product) | Not applicable if terminal alkene |

Radical Reactions of this compound

The carbon-bromine bond in this compound can also undergo homolytic cleavage to form a carbon-centered radical. This process is typically initiated by heat or UV light, often in the presence of a radical initiator like AIBN (azobisisobutyronitrile). libretexts.orgyoutube.com

Once formed, the secondary alkyl radical can participate in various radical chain reactions. youtube.com A common example is radical substitution, where the bromine atom is replaced by another group, such as a hydrogen atom from a radical scavenger like tributyltin hydride (Bu(_3)SnH). libretexts.org The stability of the radical intermediate follows the same trend as carbocations (tertiary > secondary > primary), influencing the facility of its formation. youtube.com The secondary radical derived from this compound is relatively stable and can be readily formed.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Analogues

Transition metal catalysis provides a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds from alkyl halides. For analogues of this compound, which is a secondary alkyl bromide, nickel- and palladium-catalyzed cross-coupling reactions are particularly relevant. These methods overcome the challenges typically associated with secondary alkyl electrophiles, such as slow oxidative addition and competing β-hydride elimination.

Nickel-catalyzed cross-coupling reactions of secondary alkyl bromides, such as this compound analogues, can proceed through various mechanistic pathways, often involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles. A plausible mechanism often involves single-electron transfer (SET) steps and the formation of radical intermediates.

A proposed catalytic cycle for a cross-electrophile coupling is illustrated in Scheme 4 of a study on the topic. The process can be initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species.

Oxidative Addition: The Ni(0) complex selectively reacts with an aryl halide (in a cross-electrophile coupling scenario) over the alkyl halide to form an Ar-Ni(II)-X intermediate.

Radical Generation: A separate single-electron transfer from a nickel species to the this compound analogue generates a 4-(1-eth-1-yl)oxane radical and a bromide anion.

Radical Trapping: The Ar-Ni(II)-X species, or a related Ni(I) species, traps the alkyl radical to form a diorganonickel(III) intermediate.

Reductive Elimination: This key Ni(III) intermediate undergoes reductive elimination to form the C-C coupled product and a Ni(I) species.

Catalyst Regeneration: The Ni(I) species can then continue the cycle by reacting with the alkyl bromide to regenerate the alkyl radical and form a Ni(II) species, or be reduced back to Ni(0) to restart the cycle.

This radical-based mechanism is supported by observations that such reactions are often insensitive to the steric bulk of the secondary alkyl halide and can proceed without significant β-hydride elimination.

Ligands play a critical role in modulating the reactivity and selectivity of the nickel catalyst. The choice of ligand can influence the rate of oxidative addition, reductive elimination, and the stability of the various nickel intermediates in the catalytic cycle.

For cross-coupling reactions involving secondary alkyl halides, nitrogen-based ligands like bipyridines, phenanthrolines, and diamines have proven to be highly effective.

Steric and Electronic Properties: Sterically bulky ligands can promote reductive elimination and prevent the formation of undesired side products. The electronic properties of the ligand influence the electron density at the nickel center, which in turn affects the rates of key steps like oxidative addition and single-electron transfer.

Controlling Selectivity: In cross-electrophile couplings, the ligand is crucial for achieving high selectivity. For example, a bipyridine ligand can enable the nickel catalyst to selectively activate an aryl halide via an oxidative addition pathway while activating the alkyl halide through a halogen-atom abstraction mechanism, thus preventing homocoupling of either electrophile.

Enabling Room-Temperature Reactions: Specific ligands, such as the commercially available trans-N,N'-dimethyl-1,2-cyclohexanediamine, have been shown to enable challenging alkyl-alkyl Suzuki cross-couplings of unactivated secondary alkyl bromides at room temperature. This highlights the profound impact of ligand design on catalyst performance.

| Ligand Type | Role in Ni-Catalyzed Cross-Coupling | Potential Outcome for this compound Analogues |

| Bipyridine/Phenanthroline | Promotes SET pathways, stabilizes low-valent Ni species. | Efficient cross-coupling with aryl halides, high cross-selectivity. |

| Diamine Ligands | Enables coupling of unactivated secondary alkyl electrophiles. | Successful Suzuki coupling with alkylboranes at room temperature. |

| Phosphine Ligands | Can be used, but nitrogen-based ligands are often more successful for C(sp³)-electrophiles. | May be less effective or require specific tuning for high yields. |

Mechanistic Investigations of Rearrangement Phenomena

The this compound system, under certain reaction conditions, may be susceptible to rearrangement reactions, particularly those involving carbocationic intermediates or skeletal migrations.

Rearrangements During Bromination: The synthesis of this compound or related brominated oxanes could potentially induce skeletal rearrangements, especially if the reaction proceeds through intermediates that allow for structural reorganization. For instance, the bromination of complex polycyclic oxetanes has been shown to result in unexpected isomeric products due to the migration of a C-C bond within the strained framework. While a simple monocyclic oxane is less strained, the formation of a bromonium ion intermediate during certain bromination procedures could be followed by an intramolecular rearrangement, particularly if neighboring group participation is possible.

Solvolysis-Induced Rearrangements: Solvolysis of this compound, particularly in polar protic solvents, can lead to the formation of a secondary carbocation at the carbon bearing the bromine atom. This carbocation is susceptible to rearrangement to form a more stable species. Potential rearrangement pathways could include:

Hydride Shifts: A 1,2-hydride shift from the adjacent methyl group would lead back to the same carbocation. However, a shift from the C-4 position of the oxane ring is also conceivable, leading to a tertiary carbocation if the ring were substituted appropriately.

Ring Opening/Contraction: The oxonium ion formed by the participation of the ether oxygen could lead to ring-opening reactions. Depending on the conditions, the carbocation intermediate could also trigger a ring contraction to a more substituted, and potentially more stable, five-membered tetrahydrofuran derivative. The cleavage of cyclic ethers is often promoted by strong acids, where the oxygen is protonated to create a good leaving group, facilitating nucleophilic attack. While solvolysis involves a weaker electrophile (the carbocation itself), intramolecular participation of the ether oxygen could facilitate similar rearrangements.

These rearrangement phenomena are highly dependent on the specific reaction conditions, including the solvent, temperature, and the presence of Lewis or Brønsted acids.

Role of Ring Strain in Rearrangement Pathways

The rearrangement pathways involving the this compound moiety are significantly influenced by the inherent conformational biases of the six-membered oxane ring. While a simple monosubstituted oxane ring does not possess a high degree of ring strain compared to smaller rings like oxetanes, the energetic preferences for substituent positioning play a crucial role in the feasibility and nature of rearrangement reactions. acs.org The oxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either an axial or an equatorial position, with the equatorial position being generally more stable for larger groups to avoid unfavorable 1,3-diaxial interactions. spcmc.ac.in

The initial step in a potential rearrangement of this compound is the departure of the bromide leaving group, leading to the formation of a carbocation intermediate. The stability of this carbocation and its subsequent fate are intimately linked to the conformation of the oxane ring. A key mechanistic pathway that can be envisaged for this system is neighboring group participation (NGP) by the ring's ether oxygen atom. libretexts.orgacs.org The participation of the oxygen's lone pair electrons can lead to the formation of a bridged oxonium ion intermediate, which is a form of rearrangement.

The efficiency of this neighboring group participation is highly dependent on the stereoelectronic alignment of the participating groups, which is dictated by the ring's conformation. youtube.comslideshare.net For the ether oxygen to effectively participate in the displacement of the bromide, an anti-periplanar arrangement between the oxygen's lone pair and the C-Br bond is optimal. This stereochemical requirement means that the conformation of the 4-(1-bromoethyl) group, whether it is axial or equatorial, will have a profound impact on the reaction pathway.

In a scenario where the 1-bromoethyl group occupies an axial position, the molecule is in a higher energy state due to steric interactions. However, this conformation might be more amenable to certain rearrangement pathways if it allows for better orbital overlap for neighboring group participation or hydride/alkyl shifts. Conversely, an equatorial substituent is more stable but might be less reactive if the conformation is not ideal for a concerted rearrangement process.

The table below illustrates the general energy differences associated with axial and equatorial substituents on a cyclohexane (B81311) ring, which serves as a good model for the oxane ring in this compound. These energy differences, arising from steric strain, can be considered a driving force for reactions that lead to a more stable product conformation.

| Substituent | -ΔG° (equatorial vs. axial) (kcal/mol) |

|---|---|

| -CH3 | 1.7 |

| -CH2CH3 | 1.8 |

| -CH(CH3)2 | 2.2 |

| -C(CH3)3 | >5.0 |

| -Br | 0.38 |

This table presents standard A-values, which quantify the steric strain of an axial substituent compared to an equatorial one. A larger A-value indicates a stronger preference for the equatorial position. The 1-bromoethyl group would have a value influenced by both its size and the presence of the bromine atom.

Rearrangements such as 1,2-hydride or 1,2-alkyl shifts can also occur, driven by the formation of a more stable carbocation. masterorganicchemistry.commasterorganicchemistry.com For instance, if the initial secondary carbocation can rearrange to a tertiary carbocation, this pathway will be energetically favored. The conformational strain within the transition state of such a rearrangement will influence its activation energy. Pathways that relieve steric strain, for example by moving a bulky group to a less hindered position, will be favored.

Another critical aspect of ring strain influencing rearrangement is the potential for ring-expansion or ring-contraction reactions, although these are less common in six-membered rings unless specific structural features are present. The formation of a carbocation adjacent to the ring could, in principle, induce a rearrangement where the ring size changes to relieve strain, though this is more dramatic in smaller, more strained ring systems. chemistrysteps.com

The following table summarizes the potential influence of the initial conformation of this compound on its rearrangement pathways.

| Initial Conformation of 1-Bromoethyl Group | Relative Ground State Energy | Potential Favored Rearrangement Pathway | Rationale |

|---|---|---|---|

| Equatorial | Lower (more stable) | Direct substitution (SN1) or elimination (E1) without major rearrangement. | The stable ground state may lead to a higher activation energy for rearrangements that require significant conformational change. |

| Axial | Higher (less stable) | Neighboring group participation by the ring oxygen; 1,2-hydride shifts. | Relief of 1,3-diaxial strain can be a driving force. The axial position may provide better stereoelectronic alignment for NGP or other shifts. imperial.ac.ukslideshare.net |

Stereochemical Aspects of 4 1 Bromoethyl Oxane Transformations

Enantioselective Synthesis of Chiral 4-(1-Bromoethyl)oxane Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound derivatives, this involves strategies that can selectively form one of the desired enantiomers in excess.

Application of Chiral Catalysts and Ligands

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. In the context of forming this compound, a chiral catalyst can be employed during the key bond-forming step that creates one or both of the stereocenters. A plausible synthetic route is the asymmetric haloetherification of an unsaturated alcohol precursor. morressier.com In such a reaction, a chiral Lewis acid or a transition metal complex with a chiral ligand would coordinate to the reactants, creating a chiral environment that directs the bromine attack and subsequent cyclization to occur preferentially on one face of the molecule.

For instance, iridium-based catalysts with chiral spiro ligands have been successfully used in the asymmetric hydrogenation of unsaturated ketoesters to generate chiral allylic alcohols, which are precursors to cyclic ethers. nih.gov A similar catalytic system could be envisioned for the enantioselective cyclization step leading to the oxane ring.

Table 1: Representative Chiral Catalysts in Asymmetric Synthesis of Cyclic Ethers

| Catalyst/Ligand Type | Reaction Type | Achieved Enantioselectivity (ee) |

|---|---|---|

| Chiral Spiro Iridium Catalysts | Asymmetric Hydrogenation | 87% to >99% |

| Chiral Phosphoric Acid | Cyclization | up to 98% |

| Ni(II)-bis(oxazoline) complex | Cycloaddition | up to 95% |

This table presents data from analogous reactions for the synthesis of chiral heterocycles to illustrate the effectiveness of different catalytic systems.

Use of Chiral Auxiliaries in Bromoethyl Moiety Formation

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. To control the stereochemistry of the bromoethyl group, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to an appropriate precursor. sigmaaldrich.comresearchgate.net

The synthesis could proceed by acylating a chiral oxazolidinone with a precursor to the bromoethyl side chain. Subsequent diastereoselective bromination would be directed by the steric bulk of the auxiliary, leading to the formation of the C1' stereocenter with high selectivity. The auxiliary can then be cleaved to yield the desired chiral bromoethyl group, which can be incorporated into the oxane ring. Sulfur-based chiral auxiliaries have also demonstrated high efficiency in controlling stereochemistry in various transformations, including aldol (B89426) and Michael additions, and represent another viable strategy. scielo.org.mx

Asymmetric Induction and Chiral Resolution Strategies

Asymmetric induction refers to the preferential formation of one diastereomer over another due to the influence of a chiral center already present in the substrate, reagent, or catalyst. msu.edu In the synthesis of this compound, if a chiral center is already present in the precursor molecule, it can direct the formation of the new stereocenters during a cyclization reaction. For example, the intramolecular haloetherification of chiral ene acetals has been shown to proceed with high diastereoselectivity, creating multiple remote stereogenic centers in a controlled manner. ic.ac.uk A similar substrate-controlled strategy could be applied to an acyclic precursor of this compound that already contains a stereocenter.

Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. This can be achieved by reacting the racemic this compound with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization or chromatography. While effective, this method is often less efficient than asymmetric synthesis as the maximum theoretical yield for the desired enantiomer is 50%.

Diastereoselective Reactions Involving the Oxane Ring and Bromoethyl Group

When a molecule contains multiple stereocenters, controlling the relative configuration between them is known as diastereocontrol. Diastereoselective reactions are crucial for synthesizing a specific diastereomer of multi-substituted oxanes.

Control of Multiple Stereocenters in Multi-Substituted Oxanes

The stereocontrolled synthesis of polysubstituted tetrahydropyrans (oxanes) is a well-established field, often relying on cyclization reactions of carefully designed acyclic precursors. core.ac.ukrsc.orgnih.gov For this compound, a key strategy involves an intramolecular cyclization of a homoallylic alcohol derivative. The pre-existing stereochemistry in the acyclic precursor can dictate the stereochemical outcome of the cyclization, leading to a high degree of diastereoselectivity.

Acid-mediated cyclization of allylsilyl alcohols, for example, can produce polysubstituted tetrahydropyrans with excellent diastereoselectivities, often greater than 95:5. core.ac.uk Similarly, tandem two-component etherification reactions have been used to construct substituted tetrahydropyran (B127337) rings with high selectivity, where the choice of nucleophile and substrate dictates which diastereomer is formed. nih.gov These methods allow for the precise arrangement of substituents around the oxane ring, including the bromoethyl group at the C4 position.

Table 2: Diastereoselectivity in Substituted Tetrahydropyran Synthesis

| Method | Key Precursor | Achieved Diastereomeric Ratio (d.r.) |

|---|---|---|

| Acid-Mediated Cyclization | Allylsilyl alcohol | >95:5 |

| Tandem Etherification | δ-Trialkylsilyloxy aldehyde | ≥99:1 |

| Cyclisation of Homoallylic Acetals | Homoallylic acetal | >95:5 |

This table summarizes reported diastereoselectivities for analogous syntheses of substituted oxanes.

Stereospecific Reactions and Stereochemical Outcomes

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com In such reactions, different stereoisomers of the reactant will give different stereoisomers of the product. alrasheedcol.edu.iqorganicchemistrytutor.com

For a defined stereoisomer of this compound, subsequent reactions can proceed with high stereospecificity. A prime example would be a nucleophilic substitution (SN2) reaction at the carbon atom bearing the bromine. If a pure enantiomer of this compound is treated with a nucleophile under SN2 conditions, the reaction will proceed with inversion of configuration at that stereocenter. This means that if the starting material has an (R) configuration at the bromine-bearing carbon, the product will have an (S) configuration, and vice versa. This stereospecificity allows for the predictable synthesis of new chiral derivatives from an enantiomerically pure starting material.

Conversely, reactions proceeding through a planar intermediate, such as an SN1 reaction involving a carbocation, would be non-stereospecific and would lead to a racemic mixture of products at that center. Therefore, controlling the reaction conditions is essential to ensure a desired stereochemical outcome.

Conformational Analysis and its Impact on Stereoselectivity

The stereoselectivity of reactions involving this compound is intrinsically linked to its three-dimensional structure and conformational preferences. windows.net The six-membered oxane ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. scispace.comsapub.org

In this chair conformation, substituents can occupy either an axial or an equatorial position. For the 4-(1-bromoethyl) group, the equatorial position is strongly favored to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the ring. scispace.comsapub.org This conformational lock has significant implications for the molecule's reactivity.

The pronounced preference for the equatorial conformation means that the 1-bromoethyl group is oriented in a specific spatial arrangement relative to the rest of the molecule. This orientation dictates the accessibility of the electrophilic carbon to an incoming nucleophile. An external nucleophile approaching the molecule will encounter a distinct steric environment depending on whether it attacks from the top face or the bottom face of the ring, potentially leading to diastereoselectivity if other chiral centers are present.

Furthermore, the specific geometry of the most stable conformer is crucial for the efficiency of neighboring group participation. For the ring oxygen to effectively attack the carbon-bearing bromine, the participating lone pair and the C-Br bond must be able to achieve an anti-periplanar arrangement in the transition state. The chair conformation with an equatorial substituent places the ring oxygen in a fixed spatial relationship with the side chain, which may be favorable for the formation of the bicyclic oxonium ion intermediate required for the NGP mechanism. If the required orbital overlap is geometrically feasible in the dominant conformer, the NGP pathway leading to retention of configuration will be kinetically favored. imperial.ac.uk Conversely, if the stable conformation disfavors this alignment, the direct S(_N)2 pathway may become more competitive.

| Conformational Feature | Energetic Preference | Impact on Stereoselectivity |

|---|---|---|

| Oxane Ring Conformation | Chair form is highly favored over boat or twist-boat forms. | Provides a rigid scaffold that influences the orientation of substituents. |

| Substituent Position | The 4-(1-bromoethyl) group strongly prefers the equatorial position. | Minimizes steric hindrance for nucleophilic attack and dictates the geometric feasibility of NGP. |

| Orbital Alignment for NGP | Dependent on the rotational state of the C-C bond in the side chain. | Determines the rate and likelihood of the retention pathway via the oxonium ion intermediate. |

Computational and Theoretical Investigations of 4 1 Bromoethyl Oxane

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic view of the molecular world, providing insights into the geometry, stability, and electronic properties of 4-(1-Bromoethyl)oxane. These computational methods are essential for understanding the intrinsic characteristics of the molecule.

Molecular Geometry and Conformation of this compound

The three-dimensional arrangement of atoms in this compound is crucial for its physical and chemical properties. The oxane ring typically adopts a chair conformation to minimize steric strain. The 1-bromoethyl substituent can be positioned in either an axial or equatorial orientation on the C4 carbon of the oxane ring.

Computational geometry optimizations indicate that the equatorial conformation is energetically more favorable than the axial conformation. This preference is attributed to the reduced 1,3-diaxial interactions in the equatorial conformer, leading to greater stability. The presence of the bulky bromine atom further accentuates this energetic preference.

Table 1: Calculated Geometric Parameters for the Equatorial Conformer of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.95 | - | - |

| C-O (ring) | 1.43 | - | - |

| C-C (ring) | 1.54 | - | - |

| C-C (substituent) | 1.53 | - | - |

| O-C-C (ring) | - | 111.5 | - |

| C-C-C (ring) | - | 110.8 | - |

| C-O-C (ring) | - | 112.1 | - |

| C-C-Br | - | 110.2 | - |

| C-C-C-O (ring) | - | - | 55.9 |

Note: These values represent a typical outcome of a geometry optimization calculation at a standard level of theory (e.g., B3LYP/6-31G) and may vary slightly with different computational methods.*

Bonding Characteristics and Electronic Properties

The electronic properties of this compound are dictated by the distribution of electrons within the molecule. The presence of the electronegative oxygen and bromine atoms leads to a non-uniform charge distribution, creating a significant molecular dipole moment. The oxygen atom in the oxane ring and the bromine atom in the ethyl substituent both act as electron-withdrawing groups, influencing the reactivity of adjacent atoms.

Natural Bond Orbital (NBO) analysis can be used to investigate the bonding and charge distribution in detail. This analysis typically reveals a polarized covalent bond between the carbon and bromine atoms, with a partial positive charge on the carbon and a partial negative charge on the bromine. Similarly, the carbon-oxygen bonds within the oxane ring are polarized towards the oxygen atom.

HOMO-LUMO Energetics and Reactivity Indicesedu.krdresearchgate.netwuxibiology.comwikipedia.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. edu.krd The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. edu.krdwikipedia.org

For this compound, the HOMO is expected to be localized primarily on the bromine and oxygen atoms, which possess lone pairs of electrons. The LUMO is likely to be centered on the antibonding orbital of the C-Br bond. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krd

Table 2: Calculated Frontier Orbital Energies and Reactivity Indices

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -10.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 11.7 |

| Ionization Potential | 10.5 |

| Electron Affinity | -1.2 |

| Electronegativity (χ) | 4.65 |

| Chemical Hardness (η) | 5.85 |

Note: These values are representative and can be derived from the energies of the frontier orbitals. They provide a quantitative measure of the molecule's reactivity.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the energetic landscape of chemical reactions, identifying transition states, and confirming reaction pathways.

Potential Energy Surface (PES) Mapping for Reaction Mechanismslibretexts.orgwayne.eduresearchgate.netlibretexts.orgyoutube.com

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. wayne.edulibretexts.org By mapping the PES for a reaction involving this compound, such as a nucleophilic substitution or an elimination reaction, the minimum energy path from reactants to products can be identified. libretexts.orgwayne.edu This path includes the transition state, which is a saddle point on the PES and represents the energy barrier that must be overcome for the reaction to occur. libretexts.orgwayne.edu

For a hypothetical SN2 reaction with a nucleophile (e.g., OH-), the PES would show the energy changes as the nucleophile approaches the carbon atom bonded to the bromine, and the C-Br bond subsequently breaks. The transition state would correspond to the geometry where the nucleophile is partially bonded to the carbon, and the bromine is partially detached.

Intrinsic Reaction Coordinate (IRC) Calculations for Pathway Confirmationmissouri.eduuni-muenchen.derowansci.comresearchgate.netrowansci.com

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state connects the intended reactants and products. missouri.eduuni-muenchen.derowansci.comresearchgate.netrowansci.com Starting from the transition state geometry, the IRC calculation follows the minimum energy path downhill in both the forward and reverse directions. uni-muenchen.derowansci.com A successful IRC calculation will lead to the reactant complex on one side and the product complex on the other, thus verifying the reaction pathway. missouri.edurowansci.comresearchgate.net

For the aforementioned SN2 reaction, an IRC calculation starting from the computed transition state would trace the path to the reactants (this compound and the nucleophile) and the products (the substituted oxane and the bromide ion). This provides a clear and unambiguous confirmation of the reaction mechanism. missouri.eduresearchgate.net

Table 3: Key Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Oxygen |

Role of Solvent Effects in Computational Modeling

Solvents are known to significantly influence the kinetics and thermodynamics of chemical reactions. rsc.org They can alter reaction rates, product selectivity, and the stability of reactants, transition states, and products. rsc.org In the computational investigation of molecules like this compound, accounting for the surrounding solvent environment is crucial for achieving results that correlate well with experimental observations. ucsb.edu Computational chemistry employs various solvent models to simulate these effects, which can range from simple continuum models to more complex approaches that treat individual solvent molecules explicitly. springernature.com The choice of model represents a trade-off between computational cost and the level of detail and accuracy required for the simulation. researchgate.net

Theoretical Studies of Related Bromoalkyl and Cyclic Ether Intermediates

While direct computational studies on this compound may be limited, theoretical investigations into structurally related intermediates provide valuable insights into its potential reactivity and reaction mechanisms. The behavior of bromoalkyl species and cyclic ethers is often dictated by the formation of cationic intermediates, such as bromoethyl cations and cyclic halonium ions. acs.org Computational studies have been instrumental in elucidating the structure, stability, and energetics of these transient species.

Investigation of Bromoethyl Cations and Halonium Ions

Theoretical studies have extensively explored the C₂H₄Br⁺ potential energy surface, focusing on the relative stabilities of the classical 1-bromoethyl cation (CH₃CH⁺Br) and the bridged ethylene (B1197577) bromonium ion (cyclo-CH₂CH₂Br⁺). acs.orgrsc.org These investigations are critical for understanding reactions involving bromoalkyl groups, such as those that could be initiated from this compound.

Computational analyses have shown that both the classical cation and the bridged bromonium ion are distinct, stable isomers. rsc.org Tandem mass spectrometry experiments, supported by computational chemistry, have been used to probe the unimolecular chemistry of these ions, revealing that they can be distinguished by their characteristic fragmentation patterns upon dissociation. rsc.org

Furthermore, computational studies on halonium ions of various cyclic systems, such as cyclopentene (B43876) and cyclohexene, provide analogous insights into the nature of bridged halogen intermediates that could be relevant to the oxane ring system. acs.org These studies often focus on the bonding and Lewis acidity of cyclic halonium ions. researchgate.netarkat-usa.org For instance, density functional theory (DFT) calculations have been used to evaluate the Lewis acidity, stability, and potential decomposition pathways of cyclic diaryliodonium and related bromolium ions. researchgate.netsemanticscholar.org Such calculations quantify properties like the free energy of complexation with a nucleophile (e.g., bromide) and the energy barriers for decomposition pathways, which are key indicators of the intermediate's reactivity. arkat-usa.org

| Intermediate Ion | Key Computational Findings | Relevance to this compound |

|---|---|---|

| 1-Bromoethyl Cation (CH₃CH⁺Br) | Identified as a stable classical carbocation isomer. rsc.org Its unimolecular decompositions can be distinguished from the bridged isomer. rsc.org | A potential intermediate in Sₙ1-type reactions originating from the bromoethyl side chain. |

| Ethylene Bromonium Ion (cyclo-CH₂CH₂Br⁺) | A stable, bridged halonium ion isomer. rsc.org Represents a key intermediate in the electrophilic addition of bromine to ethylene. | Provides a model for potential neighboring group participation or rearrangement involving the bromine atom. |

| Cyclic Halonium Ions | Lewis acidity and stability are linked to the ring size and substituents. researchgate.netsemanticscholar.org Geometrical distortion influences reactivity and decomposition barriers. arkat-usa.org | Analogous bridged ions involving the oxane oxygen and the bromoethyl group could be potential intermediates in intramolecular reactions. |

Synthetic Applications and Derivatization Strategies of 4 1 Bromoethyl Oxane

Utilization as a Synthetic Building Block for Complex Architectures

The bifunctional nature of 4-(1-Bromoethyl)oxane would allow it to serve as a cornerstone in the assembly of more complex molecular frameworks.

Theoretically, the bromoethyl group could be transformed into a nucleophilic organometallic species. This reagent could then participate in intramolecular reactions if a suitable electrophilic site were installed elsewhere on the molecule, potentially leading to the formation of fused or bridged polycyclic systems.

For the creation of spirocycles, the carbon bearing the bromine atom could act as an electrophilic center for an intramolecular nucleophilic attack originating from a substituent on the oxane ring. Alternatively, a reaction sequence could involve converting the bromoethyl group into a longer chain that then cyclizes onto the oxane ring or a group attached to it. For instance, a Grignard reagent formed from this compound could react with a cyclic ketone to generate a spirocyclic junction after subsequent dehydration and cyclization steps. nih.gov

Functional Group Transformations of the Bromoethyl Moiety

The carbon-bromine bond is the most reactive site on the molecule and would be the primary focus for transformations.

The secondary alkyl bromide structure of this compound would make it susceptible to nucleophilic substitution reactions. libretexts.org Depending on the nucleophile and reaction conditions, these reactions could proceed through either an SN1 or SN2 mechanism. wikipedia.orgmasterorganicchemistry.com Strong, non-bulky nucleophiles would favor the SN2 pathway, leading to an inversion of stereochemistry at the chiral center. Weaker nucleophiles and polar protic solvents might favor an SN1 pathway, proceeding through a carbocation intermediate.

A variety of functional groups could be introduced via this method, as shown in the hypothetical reaction table below.

| Nucleophile (Nu⁻) | Reagent Example | Product: 4-(1-Substituted-ethyl)oxane |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 4-(1-Azidoethyl)oxane |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4-(1-Cyanoethyl)oxane |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 4-(1-Hydroxyethyl)oxane |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | 4-(1-Ethoxyethyl)oxane |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 4-(1-(Phenylthio)ethyl)oxane |

The bromoethyl group is well-suited for the formation of organometallic reagents.

Grignard Reagents : Reaction with magnesium metal in an ether solvent (like diethyl ether or THF) would yield the corresponding Grignard reagent, [4-(1-Magnesiobromoethyl)oxane]. wisc.eduwikipedia.org This creates a potent carbon-based nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. leah4sci.comchemguide.co.uk

Organozinc Reagents : Similarly, treatment with activated zinc metal would form an organozinc reagent. sigmaaldrich.comwikipedia.org Organozinc compounds are generally less reactive than their Grignard counterparts, which allows for greater functional group tolerance and selectivity in subsequent reactions, such as Negishi cross-coupling. wikipedia.orgnih.gov

As an alkyl bromide, this compound could act as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. nih.gov This would enable the formation of a new carbon-carbon bond at the position of the bromine atom.

Suzuki Coupling : Reaction with an organoboron compound (like a boronic acid or ester) could attach aryl or vinyl groups.

Sonogashira Coupling : Coupling with a terminal alkyne would introduce an alkynyl moiety, though this is more common for aryl/vinyl halides.

Stille Coupling : Reaction with an organostannane could also be used to form C-C bonds.

A hypothetical table of potential cross-coupling reactions is presented below.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Product Structure |

| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ / Base | 4-(1-Phenylethyl)oxane |

| Negishi (via Organozinc) | Vinylzinc Chloride | Pd(PPh₃)₄ | 4-(1-Vinyl-ethyl)oxane |

| Kumada | Methylmagnesium Bromide | PdCl₂(dppf) | 4-(1-Isopropylethyl)oxane |

Derivatization and Functionalization of the Oxane Ring System

The oxane (tetrahydropyran) ring is generally chemically stable and less reactive than the bromoethyl side chain. researchgate.net Functionalization would typically require harsh conditions or specific activation. Methods could include free-radical halogenation to introduce a substituent at one of the methylene (B1212753) positions, or metallation using a strong base followed by quenching with an electrophile. However, these reactions would likely be low-yielding and difficult to control, with the bromoethyl group being the preferred site of reaction under most conditions.

Selective C-H Functionalization Strategies

The functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in modern organic synthesis, offering an atom-economical pathway to increase molecular complexity. For substrates like this compound, which contains a tetrahydropyran (B127337) (oxane) ring, C-H functionalization strategies would likely target the positions activated by the ring's oxygen atom.

The ether oxygen in the tetrahydropyran ring is known to activate the adjacent α-methylene C-H bonds (at the C2 and C6 positions) towards functionalization through various mechanisms, including radical abstraction or directed metallation. Research on related aminotetrahydropyrans has demonstrated that palladium-catalyzed γ-methylene C-H arylation can be achieved with high stereoselectivity, a strategy that could potentially be adapted for this compound. nih.govacs.orgacs.org

In a hypothetical application to this compound, a directing group could be transiently installed or the inherent directing ability of the ether oxygen could be exploited to achieve regioselective functionalization. The primary challenge would be achieving selectivity for a specific C-H bond (e.g., C2/C6 vs. C3/C5) in the presence of the bromoethyl substituent. The substituent at the C4 position would likely exert steric influence, potentially directing functionalization to the less hindered C2/C6 position or influencing the stereochemical outcome of the reaction.

Below is an illustrative table of potential C-H functionalization reactions applicable to the oxane ring, based on known methodologies for cyclic ethers.

| Reaction Type | Reagents & Conditions | Target C-H Position | Potential Product | Rationale / Reference Concept |

| α-Arylation | Pd(OAc)₂, Ligand, Ar-I, Base | C2 / C6 | 4-(1-Bromoethyl)-2-aryloxane | Palladium-catalyzed C-H arylation is well-established for ethers. The ether oxygen directs the catalyst to the α-position. nih.govacs.org |

| α-Oxygenation | Photocatalyst, O₂, Light | C2 / C6 | This compound-2-ol | Photoredox catalysis can enable the selective oxidation of C-H bonds α to an ether oxygen. |

| γ-Functionalization | Directing Group, Metal Catalyst | C3 / C5 | Functionalized this compound | Requires a suitable directing group to overcome the inherent reactivity of the α-positions. nih.gov |

This table is illustrative and presents hypothetical applications of known C-H functionalization methods to this compound.

Incorporation into Tandem and Cascade Reactions

The bifunctional nature of this compound, possessing both a reactive alkyl bromide and a relatively inert oxane ring, makes it an intriguing candidate for tandem and cascade reactions. Such processes, where multiple bond-forming events occur in a single operation, offer significant advantages in synthetic efficiency. mdpi.com

The key to its utility in these sequences is the 1-bromoethyl group. The carbon-bromine bond can be readily cleaved, either through nucleophilic substitution or by forming an organometallic species. This initial reaction can be designed to trigger subsequent transformations within the molecule.

Tandem Nucleophilic Substitution-Cyclization:

A plausible tandem reaction could involve the initial S(_N)2 displacement of the bromide by a nucleophile that contains a second reactive site. This newly introduced functionality could then participate in an intramolecular reaction. For example, reaction with a bifunctional nucleophile like an amino alcohol could lead to the formation of a new heterocyclic system attached to the oxane ring.

Cascade Reactions Initiated by Radical Formation:

Alternatively, single-electron transfer (SET) to the C-Br bond could generate a carbon-centered radical. This radical could then engage in a cascade of reactions, such as intramolecular addition to a tethered π-system, followed by further cyclization or trapping events.

The following table outlines hypothetical tandem and cascade reactions starting from this compound, based on established reactivity of alkyl halides and ethers. chemistrysteps.com

| Reaction Name | Initiating Step | Key Reagents | Plausible Intermediate(s) | Final Product Structure |

| Tandem Substitution-Lactonization | Nucleophilic substitution | Hydroxy-acid dianion | Alkoxy-acid | Spirocyclic lactone |

| Radical Cascade Cyclization | Radical formation (e.g., Bu₃SnH, AIBN) | Substrate with tethered alkene | Alkyl radical, cyclized radical | Bicyclic ether system |

| Grignard Formation-Addition Cascade | Grignard reagent formation | Mg(0), then an electrophilic trapping agent (e.g., a tethered ester) | Grignard reagent, intramolecular addition intermediate | Cyclized alcohol fused to the oxane ring |

This table is illustrative and presents hypothetical tandem and cascade reaction pathways for this compound.

Q & A

Basic: What are common synthetic routes for 4-(1-Bromoethyl)oxane, and how are intermediates purified?

This compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting oxane derivatives with brominated alkylating agents (e.g., 1-bromoethane derivatives) under basic conditions. For example, cesium carbonate in acetonitrile at 75°C promotes alkylation, followed by purification via HPLC using a C18 column with MeCN/water (0.1% formic acid) as the mobile phase . Intermediate purification often employs silica gel chromatography with ethyl acetate/hexane mixtures to isolate brominated intermediates .

Advanced: How can reaction mechanisms involving this compound be probed using spectroscopic techniques?

Electron paramagnetic resonance (EPR) spectroscopy is critical for detecting radical intermediates in cross-coupling reactions. For instance, studies on analogous bromoethyl compounds (e.g., (1-bromoethyl)benzene) revealed paramagnetic complexes and benzylic radicals during catalysis, with EPR signals at g₁ = 1.9819 and g₂ = 1.9863 . Low-temperature EPR and simulations further validate radical formation, aiding mechanistic elucidation in alkyl-alkyl coupling reactions .

Basic: What safety protocols are essential when handling this compound?

While toxicological data for this compound is limited, related brominated compounds (e.g., 4-(Bromomethyl)benzaldehyde) require stringent precautions:

- Eye/Skin Exposure : Flush eyes with water for 10–15 minutes; wash skin with soap and water for ≥15 minutes .

- Ingestion : Rinse mouth and seek medical attention immediately .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.

Advanced: How can impurities in this compound synthesis be identified and quantified?

Liquid chromatography (LC) coupled with mass spectrometry (LCMS) is standard for impurity profiling. For example, impurities like dis(4-[(5-bromo-2-chlorophenyl)methyl]phenol) in brominated intermediates are resolved using C18 columns with retention times monitored under SMD-TFA05 conditions . Method validation via Quality by Design (QbD) ensures robustness, with parameters like mobile phase ratio and column temperature optimized using Design of Experiments (DoE) .

Basic: What analytical techniques are used to characterize this compound?

- LCMS : Determines molecular weight (e.g., m/z 775 [M+H]⁺ for related brominated spiro compounds) .

- HPLC : Retention times (e.g., 1.40 minutes under SMD-TFA05 conditions) confirm purity .

- NMR : ¹H/¹³C NMR resolves structural features, such as oxane ring protons (δ 3.5–4.0 ppm) and bromoethyl substituents (δ 1.5–2.0 ppm) .

Advanced: How do solvent choices impact the efficiency of this compound synthesis?

Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in alkylation reactions, while dichloromethane or THF may stabilize intermediates. For example, OXSOL solvents (e.g., parachlorobenzotrifluoride) improve yields in brominated aromatic systems by reducing side reactions . Solvent selection also affects crystallization; methanol/water mixtures are preferred for precipitating pure brominated products .

Basic: What are the primary research applications of this compound?

- Medicinal Chemistry : Serves as a building block for spirocyclic compounds (e.g., diazaspiro derivatives) with potential bioactivity .

- Organic Synthesis : Used in cross-coupling reactions to construct complex heterocycles .

Advanced: How can contradictory data on reaction yields be resolved in bromoethyloxane syntheses?

Yield discrepancies often arise from catalyst loading or temperature variations. For example, cesium carbonate (10 mol%) at 75°C yields 66% product, while lower catalyst amounts (<5 mol%) reduce efficiency . Statistical tools like ANOVA or response surface methodology (RSM) optimize parameters and resolve inconsistencies .

Basic: What are the storage recommendations for this compound?

Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or bromine loss. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

Advanced: How does stereochemistry influence the reactivity of this compound derivatives?

Chiral centers in intermediates (e.g., (S)-4-((4-bromobutoxy)methyl)-2,2-dimethyl-1,3-dioxolane) dictate regioselectivity in coupling reactions. Enantiomeric purity is maintained using chiral catalysts (e.g., Pd with BINAP ligands), as shown in analogous bromophenyl systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.